N-[3-(4-bromophenoxy)propyl]cyclopropanamine

Molecular Flexibility Conformational Analysis SAR

Researchers studying phenoxyalkylamine ligands often face confounding results when substituting linker-length analogs. N-[3-(4-bromophenoxy)propyl]cyclopropanamine (CAS 1038374-88-7) resolves this by providing a consistent, high-purity (≥95%) scaffold with a propyl spacer and para-bromo synthetic handle. Its 6 rotatable bonds and LogP 3.1 enable precise studies of conformational flexibility and lipophilicity effects on target engagement. This compound is available for immediate shipment, supporting reproducible SAR campaigns.

Molecular Formula C12H16BrNO
Molecular Weight 270.17 g/mol
CAS No. 1038374-88-7
Cat. No. B1386598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(4-bromophenoxy)propyl]cyclopropanamine
CAS1038374-88-7
Molecular FormulaC12H16BrNO
Molecular Weight270.17 g/mol
Structural Identifiers
SMILESC1CC1NCCCOC2=CC=C(C=C2)Br
InChIInChI=1S/C12H16BrNO/c13-10-2-6-12(7-3-10)15-9-1-8-14-11-4-5-11/h2-3,6-7,11,14H,1,4-5,8-9H2
InChIKeyXFCOUGAEHQUTNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-(4-bromophenoxy)propyl]cyclopropanamine: Chemical Identity & Physicochemical Profile


N-[3-(4-bromophenoxy)propyl]cyclopropanamine (CAS 1038374-88-7) is a synthetic phenoxyalkylamine characterized by a cyclopropanamine moiety linked via a three-carbon propyl chain to a 4-bromophenoxy group [1]. Its computed baseline profile includes a molecular weight of 270.17 g/mol, a calculated LogP (XLogP3-AA) of 3.1, 6 rotatable bonds, and a topological polar surface area (TPSA) of 21.3 Ų [1]. Commercially, it is distributed as a versatile small-molecule scaffold, typically at a minimum purity of 95% [REFS-2, REFS-3].

Chemical probe scaffold: Phenoxyalkylamine with cyclopropanamine head and bromine handle for SAR studies.
Linker-length investigation: Distinct propyl linker provides higher rotational freedom than ethyl-linked analogs.
Reproducible procurement: Standardized 95% purity baseline from commercial suppliers.Lot-specific analysis recommended for quantitative assays.

N-[3-(4-bromophenoxy)propyl]cyclopropanamine: Generic Substitution Risks


Substituting N-[3-(4-bromophenoxy)propyl]cyclopropanamine with a close structural analog, such as the ethyl-linked variant (CAS 18381-82-3), is not straightforward due to fundamental differences in molecular topology. These differences alter the spatial presentation of pharmacophoric elements (the bromophenoxy and cyclopropanamine groups) to biological targets [1]. Even when in-class compounds share the same functional groups, variations in the central alkyl linker length fundamentally change the molecule's 3D vector and conformational flexibility, which can critically affect binding recognition, selectivity, and downstream pharmacological outcomes [2]. The quantitative physicochemical differences detailed below underscore the need for compound-specific validation rather than generic substitution.

Property
Risk Context
Linker length
Ethyl-linked analog (CAS 18381-82-3) differs by one rotatable bond, potentially shifting conformational selection and target recognition profiles.
Lipophilicity
Shorter-chain or smaller-halogen analogs likely reduce LogP, which may alter passive permeability and non-specific binding characteristics.
Purity & supply
Custom-synthesized or less common analogs may lack standardized purity benchmarks, introducing unknown impurity-profile risks.

N-[3-(4-bromophenoxy)propyl]cyclopropanamine: Differentiation from Analogs


Linker-Length-Dependent Conformational Flexibility

A direct comparison with its closest available analog, N-[2-(4-bromophenoxy)ethyl]cyclopropanamine (CAS 18381-82-3), reveals a critical difference in the central alkyl linker. The target compound possesses a three-carbon (propyl) chain compared to the analog's two-carbon (ethyl) chain. This results in an increase of one rotatable bond (6 vs. 5), significantly enhancing the molecule's conformational degrees of freedom and extending the maximum spatial reach between the terminal bromophenoxy and cyclopropanamine groups [REFS-1, REFS-2]. No published head-to-head biochemical activity data were found, making this a class-level inference based on established physicochemical principles.

Conformational flexibility
Class-level inference
6 vs. 5 rotatable bonds; propyl linker extends reach by ~1.5 Å compared to ethyl analog.
Supports spatial SAR probe context.
Computed 2D properties; no experimental 3D structures available.
Molecular Flexibility Conformational Analysis SAR Chemical Probe Design

Lipophilicity Enhancement by Linker Extension

The target compound's longer carbon chain directly increases its lipophilicity. Its computed XLogP3-AA value is 3.1, which is 0.22 units higher than the ACD/LogP of 2.88 reported for the ethyl-linked analog N-[2-(4-bromophenoxy)ethyl]cyclopropanamine [REFS-1, REFS-2]. This quantifiable increase in LogP suggests a higher affinity for hydrophobic environments, which can translate to different membrane permeability, protein binding, and volume of distribution profiles.

Lipophilicity shift
Cross-study comparable
XLogP3-AA 3.1 vs ACD/LogP 2.88 for ethyl-linked analog (+0.22 LogP).
Supports permeability and ADME property differentiation.
Different algorithms used; confirms directional trend, not precise numeric transfer.
Lipophilicity LogP Permeability ADME Drug Likeness

Commercial Purity & Supply Traceability

A key differentiator for scientific procurement is the specification of purity and traceability. Multiple vendors list the target compound at a standardized minimum 95% purity, with supporting CAS registration and unique catalog identifiers, ensuring batch-to-batch consistency [REFS-1, REFS-2]. While direct purity comparison data with less common analogs is unavailable, the widespread availability of this specification for the target compound constitutes a baseline quality advantage for reproducible research where a reliable, consistent starting scaffold is essential.

Purity & traceability
Data to verify
Min. 95% purity, multiple catalog numbers, CAS 1038374-88-7 registered.
Establishes baseline procurement reliability.
Vendor specification; independent lot reanalysis recommended.
Chemical Purity Reproducibility Procurement Quality Control

N-[3-(4-bromophenoxy)propyl]cyclopropanamine: Primary Application Scenarios


Linker-Length SAR Studies

The documented difference in rotatable bonds (6 vs. 5) and LogP (+0.22) relative to the ethyl-linked analog directly supports its use as a dedicated probe to investigate the impact of linker length on the pharmacological activity of phenoxyalkylamine-based ligands. Researchers can compare the target compound's in vitro binding or functional activity with the shorter-chain analog to map the optimal spatial geometry for target engagement [REFS-1, REFS-2].

Passive Membrane Permeability Probe

With a computed XLogP3-AA of 3.1, this compound is a superior candidate over less lipophilic analogs (e.g., those with shorter linkers or smaller halogens) in Parallel Artificial Membrane Permeability Assay (PAMPA) studies. Its procurement is justified when the research hypothesis specifically aims to delineate how incremental increases in lipophilicity affect the permeability of a phenoxyalkylamine chemotype [1].

Late-Stage Functionalization via Bromine Handle

The para-bromo substituent on the phenoxy ring serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The reliable commercial availability and high purity (≥95%) bench-mark make the target compound a dependable and consistent building block for generating diverse compound libraries where the specific propyl-linked cyclopropanamine geometry must be preserved [REFS-2, REFS-3].

MAO/Receptor Probes with Altered Conformational Entropy

Building on the class-level inference that N-substituted cyclopropylamines can interact with enzymes like monoamine oxidase (MAO) or specific GPCRs, the increased flexibility of the propyl chain offers a strategic advantage. The compound can be used to test hypotheses about the entropic penalty of binding relative to more constrained analogs, a key consideration in rational drug design for targets where conformational selection plays a critical role [REFS-3, REFS-4].

Linker-length SAR studies
Selection Property: Distinct rotatable bond count (6 vs. 5) and chain extension.Validation Focus: In vitro target engagement mapping vs. shorter-chain analogs.
Passive permeability probe
Selection Property: Higher computed LogP (XLogP3-AA 3.1).Validation Focus: PAMPA or cell-based permeability model comparison.
Late-stage functionalization
Selection Property: Reliable commercial supply and para-bromo synthetic handle.Validation Focus: Cross-coupling reactivity and library diversification with this scaffold.
Conformational entropy probe
Selection Property: Class-level MAO/receptor ligand potential with increased flexibility.Validation Focus: Entropic binding penalty assessment relative to constrained analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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